4-Dehydroxy-4-amino Ezetimibe-d4
Description
Properties
Molecular Formula |
C₂₄H₁₈D₄F₂N₂O₂ |
|---|---|
Molecular Weight |
412.47 |
Synonyms |
(3R,4S)-4-(4-Aminophenyl)-1-(4-fluorophenyl-d4)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-azetidinone; (3R,4S)-4-(4-Aminophenyl)-1-(4-fluorophenyl-d4)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies for Deuterated and Amino Substituted Ezetimibe Analogs
Strategies for Site-Specific Deuterium (B1214612) Incorporation into Ezetimibe (B1671841) and its Derivatives
Site-specific deuterium incorporation into complex molecules like ezetimibe offers a powerful tool for mechanistic studies and for modifying pharmacokinetic properties. chem-station.comthalesnano.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolic processes and enhancing a drug's stability. chem-station.comnih.gov
Synthetic Routes for Deuterated Ezetimibe and Analogs for Research Applications
Another approach involves late-stage deuterium introduction via C-H activation, which can be more efficient by eliminating the need for lengthy de novo synthesis. acs.org While powerful, this method requires careful control of regioselectivity to achieve the desired deuterated analog. acs.org Researchers have developed various catalytic systems, such as those based on iridium, to facilitate these hydrogen isotope exchange (HIE) reactions. acs.org
The synthesis of deuterated compounds is not only for studying metabolic fate but also for creating stable-isotope-labeled internal standards (SILS) for quantitative analysis in mass spectrometry. acs.org These standards are crucial for accurately measuring the concentration of the drug and its metabolites in biological samples. thalesnano.comacs.org
Mechanistic Considerations in Deuterium Labeling Reactions for Complex Molecules
The mechanism of deuterium labeling reactions is highly dependent on the chosen method. In catalytic HIE reactions, the mechanism often involves the reversible activation of a C-H bond by a metal catalyst, followed by exchange with a deuterium source like D2O. acs.orgresearchgate.net The efficiency and regioselectivity of this process are influenced by factors such as the catalyst, solvent, and the electronic and steric properties of the substrate. acs.org
Deuterium labeling experiments themselves are a valuable tool for elucidating reaction mechanisms. thalesnano.comresearchgate.net By tracking the position of deuterium in the product, chemists can infer the pathways of bond formation and cleavage. researchgate.net For instance, studies on platinum-catalyzed hydrogenations have utilized deuterium labeling to understand the reversibility of reaction steps and the stereochemistry of catalyst binding. acs.org The kinetic isotope effect (KIE), where a C-D bond reacts slower than a C-H bond, is a fundamental principle exploited in these mechanistic studies. chem-station.com The magnitude of the KIE can provide insights into the rate-determining step of a reaction. nih.gov
Research on Synthetic Approaches to Amino-Substituted Ezetimibe Derivatives (e.g., 4-Dehydroxy-4-amino structural motif)
The synthesis of amino-substituted ezetimibe derivatives, such as those with a 4-Dehydroxy-4-amino structural motif, explores the structure-activity relationship (SAR) of this class of compounds. nih.govclearsynth.com The introduction of an amino group in place of the C4-hydroxyl group can significantly alter the molecule's polarity and potential for hydrogen bonding, which may influence its biological activity. nih.gov
Synthetic strategies to access these amino analogs often involve the modification of key intermediates in the ezetimibe synthesis. A common route to the ezetimibe core involves the reaction of a chiral alcohol with an imine to form a β-(substituted-amino)amide, which is then cyclized to the characteristic β-lactam ring. google.comgoogle.com To introduce the 4-amino group, a starting material with a protected amino group on the phenyl ring corresponding to the C4-position of ezetimibe would be required. For example, a substituted aromatic amine could be used in the initial imine formation step. nih.gov
The synthesis of ezetimibe analogs often involves multi-step sequences, requiring careful control of stereochemistry at multiple chiral centers. nih.govnih.govnih.gov Domino reactions, which combine several transformations in a single step, have been explored to improve the efficiency of these syntheses. nih.govnih.gov
Advanced Purification and Isolation Techniques for Synthesized Ezetimibe Derivatives in Research Scale
The purification of synthesized ezetimibe derivatives is crucial to obtain materials of sufficient purity for research applications. At the research scale, a variety of advanced purification techniques are employed. numberanalytics.comthermofisher.com
Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful tool for separating complex mixtures and is widely used in the pharmaceutical industry for purifying active pharmaceutical ingredients (APIs) and their analogs. numberanalytics.com This technique offers high resolution and can be adapted to various scales. numberanalytics.comwaters.com
Supercritical Fluid Chromatography (SFC) presents a greener alternative to traditional HPLC, utilizing supercritical fluids as the mobile phase. numberanalytics.com SFC is particularly advantageous for the purification of chiral compounds. numberanalytics.com
Crystallization is a fundamental and highly effective method for purifying solid compounds. quickcompany.ingoogle.com The process involves dissolving the crude product in a suitable solvent or solvent mixture and allowing the desired compound to selectively crystallize out, leaving impurities behind in the solution. quickcompany.in The choice of solvent is critical for achieving high purity and yield. google.com For ezetimibe and its intermediates, various solvent systems have been investigated to optimize the purification process. quickcompany.ingoogle.com
Other techniques such as flash column chromatography on silica (B1680970) gel are also routinely used for the initial cleanup of reaction mixtures. nih.govacs.org For specific applications, such as the purification of RNA oligonucleotides which can be analogous to complex small molecules in terms of handling, techniques like denaturing anion-exchange chromatography are employed. tandfonline.com
Methodological Aspects of Purity Assessment for Research Reference Materials
The purity of a research reference material is paramount to ensure the validity of scientific results. intertek.compharmacompass.com A comprehensive purity assessment involves a combination of analytical techniques to identify and quantify impurities. intertek.compathogenia.com
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in the pharmaceutical industry. quickcompany.innih.gov Reversed-phase HPLC with UV detection is commonly used to separate and quantify impurities in ezetimibe and its analogs. nih.govresearchgate.net The development of stability-indicating HPLC methods is particularly important to detect degradation products. nih.gov
Chiral HPLC is essential for determining the enantiomeric purity of chiral compounds like ezetimibe, which has multiple stereocenters. nih.govnih.govwipo.int The separation of stereoisomers is critical as different isomers can have vastly different biological activities. science24.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the analysis of ezetimibe and its impurities, especially in biological matrices. nih.govresearchgate.net It allows for the identification and quantification of compounds at very low concentrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is a powerful tool for structural elucidation and can also be used for quantitative analysis to determine the purity of a reference standard. science24.com
A Certificate of Analysis (CoA) for a reference standard will typically include data from multiple analytical techniques to provide a comprehensive picture of its identity, purity, and the nature and quantity of any impurities. zeptometrix.com
Investigation of Ezetimibe Metabolism and Disposition Pathways in Preclinical and in Vitro Models Utilizing Labeled Analogs
Research on the Metabolic Fate of Ezetimibe (B1671841) and its Derivatives in Animal Models (e.g., rat, dog) and Cellular Systems
Studies in animal models such as rats, dogs, and mice have been instrumental in characterizing the metabolism of ezetimibe. nih.govfda.gov Following oral administration, ezetimibe is rapidly absorbed and undergoes extensive metabolism, primarily through glucuronidation. nih.gov In all species tested, the principal metabolic pathway involves the conjugation of the 4-hydroxyphenyl group to form a phenolic glucuronide, a metabolite that is even more potent than the parent compound in inhibiting cholesterol absorption. fda.gov
In rats, after a single oral dose of radiolabeled ezetimibe, the majority of the radioactivity was found in the gastrointestinal tract and liver. fda.gov Tissue distribution studies in rats revealed that the highest concentrations of the drug were in the small and large intestinal walls and the liver. fda.gov In dogs, co-administration of ezetimibe with a statin resulted in more significant reductions in cholesterol levels than either drug alone, highlighting the synergistic effect of this combination. nih.gov
In vitro studies using human liver and intestinal microsomes have further elucidated the metabolic pathways. mdpi.com These studies have confirmed that ezetimibe is rapidly converted to its glucuronide metabolite in both the liver and the intestine. mdpi.com In fact, ex vivo studies have shown that over 92% of ezetimibe is in its glucuronide form in the portal vein after oral administration, indicating that the intestine is a major site of metabolism for orally administered ezetimibe. researchgate.net
Table 1: Ezetimibe Glucuronidation in Intestinal Microsomes of Different Species
| Species | Metabolic Rate (nmol/min/mg) at 5 µM Ezetimibe |
| Mouse | 2.02 ± 0.03 |
| Rat | Not specified, but higher than human |
| Dog | 0.72 ± 0.01 |
| Monkey | Higher than rat, mouse, human, and dog |
| Human | Slower than mouse and monkey |
| Data derived from studies on ezetimibe glucuronidation activities in intestinal microsomes. nih.gov |
Elucidation of Glucuronidation Pathways and Enzymes (UGTs) Involved in Ezetimibe Biotransformation
The primary metabolic pathway for ezetimibe is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.comfrontiersin.org This biotransformation results in the formation of ezetimibe-glucuronide, the major and pharmacologically active metabolite. frontiersin.org In humans, this metabolite accounts for approximately 80-90% of the total drug in plasma. frontiersin.org
In vitro studies using recombinant human UGT isoforms have identified UGT1A1 and UGT1A3 as the major enzymes responsible for the formation of the phenolic glucuronide of ezetimibe (SCH 60663). nih.gov To a lesser extent, UGT2B15 also contributes to this process. frontiersin.org Interestingly, human jejunum microsomes can produce two different glucuronide metabolites. nih.gov Besides the major phenolic glucuronide, a trace metabolite identified as a benzylic glucuronide (SCH 488128) is formed, and this reaction is exclusively mediated by UGT2B7. nih.gov
Significant interspecies variability exists in the expression and activity of UGT enzymes, which can lead to differences in the rate of ezetimibe glucuronidation. mdpi.comnih.gov For instance, the maximum metabolic rate (Vmax) for ezetimibe glucuronidation in intestinal microsomes is highest in monkeys, followed by rats, mice, humans, and finally dogs. nih.gov These species-specific differences in metabolism are crucial to consider when extrapolating preclinical data to humans. nih.gov
Studies on the Potential Formation and Role of Amino-Substituted Metabolites, such as 4-Dehydroxy-4-amino Ezetimibe-d4 (B126205), in Novel Metabolic Pathways
While glucuronidation is the predominant metabolic pathway for ezetimibe, research into alternative or novel metabolic pathways continues. The potential formation of amino-substituted metabolites represents one such area of investigation. The deuterated analog, 4-Dehydroxy-4-amino Ezetimibe-d4, is a stable isotope-labeled compound used in research to trace and understand the metabolic fate of ezetimibe. clearsynth.com
Although the primary focus of most published research is on glucuronidation, the existence of compounds like this compound suggests that researchers are exploring other potential biotransformation pathways. clearsynth.com While detailed studies on the specific formation and biological role of this amino-substituted metabolite are not extensively documented in the provided search results, its availability as a research tool indicates an interest in exploring metabolic routes beyond simple conjugation. These pathways could involve enzymatic processes that modify the core structure of ezetimibe in different ways, potentially leading to metabolites with unique pharmacological profiles. Further research utilizing such labeled compounds is necessary to fully elucidate the complete metabolic map of ezetimibe and the potential significance of any minor metabolic pathways.
Examination of Transporter-Mediated Disposition of Ezetimibe and its Conjugated Metabolites in Preclinical Systems (e.g., OATPs, MDR1, MRP2)
The disposition of ezetimibe and its active glucuronide metabolite is heavily influenced by various drug transporters. nih.gov These transporters play a critical role in the absorption, distribution, and elimination of the drug, including its extensive enterohepatic recirculation. frontiersin.orgnih.gov
Key transporters involved in the disposition of ezetimibe and its glucuronide include Organic Anion Transporting Polypeptides (OATPs), Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein), and Multidrug Resistance-Associated Protein 2 (MRP2). frontiersin.orgnih.gov
OATPs : These uptake transporters are crucial for the hepatic uptake of ezetimibe glucuronide from the bloodstream. nih.gov In vitro studies have shown that ezetimibe glucuronide is a substrate for OATP1B1, OATP1B3, and OATP2B1. nih.govnih.gov OATP1B3 appears to have the highest affinity for ezetimibe glucuronide. nih.gov In contrast, the parent drug, ezetimibe, is a much weaker substrate for these transporters. nih.gov
MDR1 (ABCB1) : This efflux transporter is involved in pumping ezetimibe from the intestine back into the lumen. frontiersin.org
MRP2 (ABCC2) : This transporter is responsible for the secretion of ezetimibe glucuronide from the liver into the bile, a key step in enterohepatic recirculation. frontiersin.org
Studies in rats with nonalcoholic steatohepatitis (NASH) have demonstrated that alterations in the expression and localization of these transporters can significantly impact the disposition of ezetimibe. nih.gov In NASH models, changes in hepatic transporters led to increased plasma concentrations of ezetimibe glucuronide, suggesting a shift from biliary excretion to systemic circulation. nih.gov
Research on Enterohepatic Recirculation Mechanisms Using Stable Isotope Tracers in Experimental Animal Models
Ezetimibe undergoes extensive enterohepatic recirculation, which contributes to its long half-life of approximately 22 hours. nih.govfrontiersin.org This process involves the drug being absorbed, metabolized in the intestine and liver to its glucuronide form, excreted into the bile, and then hydrolyzed back to the parent compound in the intestine, allowing for reabsorption. frontiersin.orgresearchgate.net
The use of stable isotope tracers, such as deuterated ezetimibe, has been invaluable in studying these complex recirculation mechanisms in experimental animal models like rats and mice. fda.govnih.gov By tracking the labeled drug and its metabolites, researchers can follow the drug's journey through the body, from initial absorption to biliary excretion and subsequent reabsorption.
Application of Deuterated Ezetimibe Derivatives in Mass Balance Studies for Comprehensive Drug Disposition Research
Deuterated derivatives of ezetimibe, such as Ezetimibe-d4, are essential tools in mass balance studies, which aim to provide a comprehensive picture of a drug's absorption, distribution, metabolism, and excretion (ADME). clearsynth.com These stable isotope-labeled compounds allow researchers to accurately quantify the parent drug and its metabolites in various biological matrices, such as plasma, urine, and feces. nih.govresearchgate.net
In a human mass balance study using [14C]ezetimibe, it was found that approximately 78% of the administered dose was excreted in the feces, predominantly as unchanged ezetimibe, while about 11% was found in the urine, mainly as ezetimibe-glucuronide. nih.govfrontiersin.org These studies confirm that glucuronidation is the major metabolic pathway and that the primary route of elimination is through the feces. nih.govresearchgate.net
The use of deuterated standards in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the precise measurement of ezetimibe and its metabolites, even at low concentrations. nih.gov This level of accuracy is crucial for constructing detailed pharmacokinetic models and understanding the complete disposition of the drug in the body.
Broader Applications of Stable Isotope Labeled Compounds in Contemporary Pharmaceutical Research
Principles and Methodological Advantages of Stable Isotope Labeling in Drug Discovery and Development
Stable isotope labeling is a scientific technique where an atom in a drug molecule is replaced by one of its non-radioactive (stable) isotopes. metsol.comcreative-proteomics.com Isotopes are variants of an element that share the same number of protons but have a different number of neutrons, resulting in a different atomic mass. musechem.com Commonly used stable isotopes in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.com Because the isotopes are chemically identical to their more common counterparts, the labeled molecule behaves in nearly the same way in biological processes, but its slightly heavier mass makes it distinguishable. metsol.commusechem.com
The primary principle behind using stable isotope-labeled compounds is their function as tracers. creative-proteomics.com By incorporating these heavier isotopes, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system with high precision. musechem.com Analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can easily differentiate between the labeled and unlabeled drug, allowing for accurate quantification and structural identification of the parent drug and its metabolites. adesisinc.comnih.govcreative-proteomics.com
The methodological advantages of using stable isotopes over radioactive isotopes are significant:
Safety : Stable isotopes are non-radioactive and non-toxic, posing no radiation risk. This makes them ideal for use in studies, especially those involving vulnerable populations where radiation exposure is a concern. metsol.comnih.gov
Precision : The use of stable isotopes enhances the accuracy of analytical methods like mass spectrometry, allowing for the precise quantification of molecules in complex biological matrices such as blood and urine. adesisinc.comnih.govcreative-proteomics.com
Versatility : This technique is used across various stages of drug development, from early discovery metabolic studies to later-stage mechanistic investigations. musechem.comadesisinc.com It helps in identifying metabolic pathways, quantifying protein expression, and understanding drug-protein interactions. creative-proteomics.comcreative-proteomics.com
No Alteration of Properties : The labeled molecule's natural physicochemical properties are not significantly altered, ensuring that the biological processes being observed are authentic. metsol.com
| Isotope | Common Use in Drug Development | Key Advantage |
| Deuterium (²H) | Studying metabolic pathways, improving pharmacokinetic properties. musechem.com | Alters reaction rates at the labeled site (see Kinetic Isotope Effect). |
| Carbon-13 (¹³C) | Elucidating molecular structures via NMR, tracking metabolic processes. musechem.com | Provides a stable tracer for the carbon backbone of a molecule. chemicalsknowledgehub.com |
| Nitrogen-15 (¹⁵N) | Used in proteomics and studies of nitrogen-containing drugs. metsol.comcreative-proteomics.com | Allows for tracing of key biological molecules like amino acids and nucleic acids. |
This table provides an overview of common stable isotopes and their applications in pharmaceutical research.
Role of Deuterated Analogs in Mechanistic Pharmacokinetic Research (excluding human clinical outcomes)
Deuterated analogs, where one or more hydrogen atoms in a drug molecule are replaced by deuterium, are a key application of stable isotope labeling. pharmaffiliates.com This seemingly minor structural change can have a significant impact on the drug's pharmacokinetic profile, particularly its metabolism. researchgate.netnih.gov The substitution of hydrogen with deuterium is known as deuteration. nih.gov
The primary role of deuteration in mechanistic pharmacokinetic research is to enhance a drug's metabolic stability. pharmaffiliates.com Many drugs are broken down in the body by enzymes, most notably the cytochrome P450 (CYP450) family. nih.gov Often, the rate-limiting step of this metabolic process involves the breaking of a carbon-hydrogen (C-H) bond. nih.gov Because a carbon-deuterium (C-D) bond is stronger than a C-H bond, it is more difficult for enzymes to cleave. This phenomenon, known as the kinetic isotope effect (KIE), slows down the rate of metabolism at the site of deuteration. nih.gov
By strategically placing deuterium at metabolically vulnerable positions ("soft spots") on a molecule, researchers can achieve several favorable outcomes in preclinical studies: nih.gov
Reduced Metabolic Rate : The rate of enzymatic breakdown is slowed, which can lead to a longer half-life of the drug in the system. acs.org
Altered Metabolite Profile : Deuteration can redirect metabolism away from the formation of certain metabolites. researchgate.net This can be advantageous if a particular metabolite is inactive or associated with toxicity. acs.orguniupo.it
Improved Target Selectivity : By preventing the formation of non-selective metabolites, the deuterated drug may show improved selectivity for its intended biological target. nih.gov
The development of deutetrabenazine, a deuterated version of tetrabenazine, illustrates this principle. The deuteration of two methoxy (B1213986) groups doubles the half-life of its active metabolites, demonstrating the potential of this strategy to predictably modify pharmacokinetics. acs.org
| Parameter | Effect of Deuteration (General Finding) | Underlying Mechanism |
| Metabolic Clearance | Often Decreased | Slower cleavage of C-D bond vs. C-H bond by metabolic enzymes (Kinetic Isotope Effect). nih.gov |
| Systemic Exposure (AUC) | Often Increased | Reduced first-pass metabolism and slower elimination. nih.gov |
| Half-life (t½) | Often Increased | Slower rate of metabolism leads to longer persistence in the body. acs.org |
| Metabolite Formation | Can be Reduced or Shifted | Blocks or slows specific metabolic pathways, potentially redirecting to others. nih.govresearchgate.net |
This table summarizes the typical effects of deuteration on key pharmacokinetic parameters in non-clinical research.
Research on Isotope Effects and their Implications for Reaction Kinetics and Biological Interactions in Drug Development
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org In drug development, the most relevant is the deuterium KIE, which compares the reaction rate of a compound with a C-H bond (kH) to its deuterated counterpart with a C-D bond (kD). portico.org The KIE is formally expressed as the ratio kH/kD. wikipedia.org
The origin of the KIE is a quantum mechanical effect related to the zero-point energy of a chemical bond. portico.org Due to its greater mass, a C-D bond has a lower vibrational frequency and thus a lower zero-point energy than a C-H bond. This makes the C-D bond more stable and requires more energy to be broken. portico.org Consequently, if the cleavage of this bond is the slowest (rate-determining) step in a reaction, the reaction will proceed more slowly for the deuterated compound. wikipedia.orgportico.org A primary KIE, where the bond to the isotope is broken in the rate-determining step, is considered significant when the kH/kD ratio is greater than 2. portico.org
The implications of the KIE for drug development are profound:
Elucidating Reaction Mechanisms : The magnitude of the KIE can provide critical evidence for a proposed reaction mechanism. wikipedia.org For example, it has been used for decades by chemists to understand enzymatic reactions, including those catalyzed by cytochrome P450 enzymes which are critical for drug metabolism. nih.govnih.gov
Improving Metabolic Stability : As discussed previously, the KIE is the foundational principle for using deuteration to slow drug metabolism. By replacing hydrogen with deuterium at a site of metabolic oxidation, the rate of that specific metabolic pathway can be significantly reduced. nih.goviaea.org This strategy has been used since the 1960s, with early studies on deuterated morphine showing its potential to slow metabolism. portico.org
Modulating Biological Interactions : Isotope effects are not limited to reaction kinetics; they can also influence non-covalent binding interactions (Binding Isotope Effects or BIEs). nih.gov The binding of a drug to its target protein can cause changes in bond vibrations. Substituting hydrogen with deuterium can alter these vibrations, potentially making the binding tighter or weaker. nih.gov While often subtle, these effects can provide high-resolution information on how a drug interacts with its target at an atomic level. nih.gov For example, studies with specifically labeled glucose molecules binding to the enzyme hexokinase revealed that BIEs could detect steric compression and changes in bond stiffness upon binding. nih.gov
The deliberate application of the KIE has evolved from a tool for mechanistic study into a viable, low-risk strategy in drug design, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. portico.orgnih.gov
Future Research Directions and Emerging Methodologies for Advanced Ezetimibe Derivatives
Exploration of Untapped Research Potential for Novel Ezetimibe (B1671841) Analogs and Their Biological Activities in Preclinical Models
The quest for new lipid-lowering agents has led researchers to explore a wide array of ezetimibe analogs. The fundamental principle of this research is to modify the ezetimibe structure to enhance its therapeutic profile while maintaining safety. nih.gov The core structure of ezetimibe, particularly the azetidinone ring, is considered essential for its activity. nih.govresearchgate.net Research has shown that specific structural elements are preferable for retaining biological function: an N-phenyl or N-benzyl group on the azetidinone ring, an oxygenated function at a specific distance from the ring, and an aromatic group at position 4. nih.gov
Preclinical studies using various animal models are crucial for evaluating the efficacy of these new analogs. nih.gov For instance, ApoE knockout mice, which develop premature atherosclerosis similar to humans, are frequently used to assess the ability of ezetimibe derivatives to inhibit plaque formation. nih.govnih.gov In such studies, all newly designed analogs demonstrated a significant effect in lowering total serum cholesterol levels. nih.gov Other models, including rats on high-fat diets and sr-b1(-/-)/apoE(-/-) double knockout mice, have also been employed to demonstrate the consistent ability of ezetimibe and its derivatives to reduce atherogenic lipoproteins and inhibit atherosclerosis. nih.govnih.gov
The role of compounds like 4-Dehydroxy-4-amino Ezetimibe-d4 (B126205) in this phase of research is critical. As new analogs are tested, their pharmacokinetic properties—how they are absorbed, distributed, metabolized, and excreted (ADME)—must be precisely characterized. The use of a stable-isotope labeled internal standard like 4-Dehydroxy-4-amino Ezetimibe-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the exact quantification of the novel analog in biological samples (e.g., plasma, tissue) from these preclinical models. nih.gov This ensures that the observed biological activity can be accurately correlated with the concentration of the new drug, providing reliable data for further development.
Advancements in High-Resolution Analytical Technologies for Comprehensive Ezetimibe Metabolite and Impurity Profiling
The safety and efficacy of any drug are intrinsically linked to its metabolic and impurity profile. Ezetimibe is known to have a significant number of process-related impurities and degradation products, necessitating strict quality control. nih.gov Furthermore, it is extensively metabolized, primarily to the pharmacologically active ezetimibe-glucuronide, and undergoes enterohepatic circulation, which complicates its pharmacokinetic profile. nih.govnih.gov
Advanced analytical technologies are essential for the comprehensive profiling of these metabolites and impurities. High-performance liquid chromatography (HPLC) is a foundational technique, often coupled with UV detection. nih.govnih.gov For greater sensitivity and specificity, particularly in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netresearchgate.net These methods can distinguish between ezetimibe, its active glucuronide metabolite, and various impurities, even at very low concentrations. nih.govresearchgate.net
In this context, this compound serves as an indispensable tool. During method validation and sample analysis using LC-MS/MS, an internal standard is required to correct for variations in sample preparation and instrument response. A stable-isotope labeled standard like this compound is ideal because it has nearly identical chemical and physical properties to the analyte of interest but a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov Its use ensures the high accuracy and precision needed to meet regulatory standards for impurity profiling and metabolite quantification. nih.gov
Emerging technologies are further enhancing these capabilities. Techniques such as ion mobility mass spectrometry and LC-NMR-MS are being applied for more robust metabolite identification. benthamscience.comnih.gov Chiral chromatography methods are also crucial for separating ezetimibe's stereoisomers and chiral impurities, as different isomers can have different pharmacological activities. phenomenex.com
Interactive Table 1: Analytical Technologies for Ezetimibe Profiling
| Technology | Application | Key Features | Role of this compound |
| HPLC-UV | Quantification of ezetimibe in pharmaceutical forms; impurity analysis. nih.govresearchgate.net | Robust, widely available. Uses C8 or C18 columns. nih.gov | Not directly used, as UV detection cannot differentiate the deuterated standard. |
| LC-MS/MS | Quantification in biological matrices (plasma); metabolite and impurity profiling. researchgate.netresearchgate.net | High sensitivity and specificity; structural elucidation. researchgate.net | Essential as an internal standard for accurate quantification. nih.gov |
| Chiral HPLC | Separation of chiral impurities and stereoisomers. phenomenex.com | Uses specialized columns (e.g., cellulose-based) to resolve enantiomers. phenomenex.com | Can be used to develop methods for chiral separation of deuterated analogs. |
| Preparative HPLC | Isolation of impurities and degradation products for structural analysis. researchgate.net | Larger scale separation to obtain pure compounds for NMR, etc. researchgate.net | Not directly used in the separation but in the analysis of the resulting fractions. |
| LC-NMR-MS | Unambiguous identification of novel metabolites and impurities. benthamscience.com | Provides combined mass and nuclear magnetic resonance data for definitive structure elucidation. | Can be used as a reference compound to confirm fragmentation pathways. |
Computational Chemistry and Theoretical Modeling Approaches in Predicting and Understanding Ezetimibe Derivative Behavior
Computational chemistry and theoretical modeling have become powerful tools in modern drug design, allowing researchers to predict the properties and behavior of potential drug candidates before they are synthesized. nih.govnih.gov These in silico methods save significant time and resources by focusing laboratory efforts on the most promising molecules.
For ezetimibe derivatives, computational approaches are used in several key areas:
Pharmacophore Modeling: This involves identifying the essential spatial arrangement of chemical features (pharmacophores) required for a molecule to interact with its biological target, the Niemann-Pick C1-like 1 (NPC1L1) protein. nih.govmdpi.com By comparing potential new analogs to the known pharmacophore of ezetimibe, researchers can predict their likelihood of binding to the target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can predict the activity of newly designed ezetimibe analogs based on their structural properties.
Molecular Docking: This technique simulates the binding of a ligand (the drug molecule) to the active site of its target protein. nih.gov It helps to visualize and understand the interactions at a molecular level and can be used to refine the design of new derivatives for improved binding affinity.
ADME Prediction: Computational models can also predict the pharmacokinetic properties of new compounds, such as their absorption, distribution, metabolism, and excretion. researchgate.net
While this compound is not itself a product of such design efforts, the novel therapeutic candidates that emerge from these computational studies must be synthesized and tested. The subsequent preclinical and clinical studies will invariably require the precise bioanalytical methods described previously, for which this compound or similar deuterated standards are essential for accurate quantification. nih.gov For example, after a new analog is designed using computational models, its metabolic fate in preclinical models would be tracked using LC-MS/MS, relying on an internal standard to ensure the data's reliability. researchgate.net
Interactive Table 2: Computational Approaches in Ezetimibe Derivative Research
| Modeling Approach | Purpose | Predicted Properties |
| Pharmacophore Modeling | Identify essential features for biological activity. researchgate.netmdpi.com | Binding potential to NPC1L1 target. nih.gov |
| Molecular Docking | Simulate and visualize drug-target binding. nih.gov | Binding affinity, orientation in the active site. |
| QSAR | Correlate chemical structure with biological activity. researchgate.net | Potency (e.g., IC50), therapeutic efficacy. |
| Density Functional Theory (DFT) | Analyze molecular structure, reactivity, and bonding. nih.gov | Molecular geometry, binding energies, reactivity descriptors. nih.gov |
| ADME Modeling | Predict pharmacokinetic properties. researchgate.net | Solubility, permeability, metabolic stability. |
Q & A
Q. What are the validated synthetic routes for 4-Dehydroxy-4-amino Ezetimibe-d4, and how can researchers confirm isotopic purity?
To synthesize this compound, researchers typically employ deuterium exchange reactions or incorporate deuterated precursors during key synthetic steps, such as reductive amination or catalytic hydrogenation . Isotopic purity is validated using mass spectrometry (MS) to confirm the molecular ion pattern and deuterium incorporation ratio, supplemented by nuclear magnetic resonance (NMR) to verify the absence of protonated impurities. High-resolution MS (HRMS) and isotopic dilution assays are recommended for quantitative validation .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for structural confirmation, particularly for deuterated compounds, due to its sensitivity in detecting isotopic patterns . Reverse-phase HPLC with UV detection can assess purity, while differential scanning calorimetry (DSC) and X-ray crystallography may be used to confirm crystalline form and thermal stability . For trace impurities, gas chromatography (GC) with flame ionization detection is advised .
Q. How should this compound be utilized as an internal standard in pharmacokinetic studies?
As an internal standard, the compound should be spiked into biological matrices (e.g., plasma, urine) at a fixed concentration before extraction to correct for variability in sample processing. Calibration curves must be constructed using deuterated and non-deuterated analogs to account for matrix effects. Researchers should validate recovery rates (≥80%) and ensure minimal ion suppression in MS detection via post-column infusion experiments .
Q. What protocols ensure the stability of this compound under varying storage and experimental conditions?
Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and photolytic conditions, as per ICH guidelines. Long-term storage recommendations: −80°C in amber vials under inert gas (e.g., argon) to prevent deuterium loss and oxidation. For in vitro assays, avoid prolonged exposure to solvents like DMSO, which may induce deuteration exchange .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) of deuterium in this compound influence metabolic pathway analyses?
Deuterium substitution at metabolically active sites (e.g., hydroxylation or demethylation positions) may alter reaction rates due to KIEs, potentially skewing metabolic half-life or metabolite profile data. To mitigate this, researchers should:
Q. How should researchers address discrepancies in reported metabolic data for this compound across studies?
Contradictions often arise from variability in experimental design (e.g., dosing regimens, species-specific metabolism). To resolve these:
Q. What strategies are recommended for integrating this compound into multi-omics studies (e.g., metabolomics and proteomics)?
- Use stable isotope-resolved metabolomics (SIRM) to track deuterium incorporation into downstream metabolites.
- Pair with proteomic profiling to correlate metabolic shifts with enzyme expression levels.
- Employ bioinformatics pipelines (e.g., MetaboAnalyst, Skyline) to align isotopic patterns with pathway databases .
Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?
Non-linear regression models (e.g., Hill equation) are ideal for dose-response curves. For multi-group comparisons, use ANOVA with post-hoc Tukey tests. Time-series data may require mixed-effects models to account for inter-subject variability. Ensure power analysis is performed pre-study to determine sample size .
Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to data generated with this compound?
- Deposit raw MS/MS spectra in repositories like Chemotion or RADAR4Chem with unique digital object identifiers (DOIs).
- Annotate metadata using standardized ontologies (e.g., ChEBI for chemical entities).
- Share computational scripts (e.g., Python/R) for data processing in public repositories like GitHub .
Q. What steps ensure reproducibility when using this compound in collaborative studies?
- Publish detailed protocols on platforms like Protocols.io , including batch-specific QC data (e.g., NMR spectra, HPLC chromatograms).
- Use electronic lab notebooks (ELNs) with version control to track experimental modifications.
- Distribute aliquots from a centralized source to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
